molecular formula C10H7NO4 B11898168 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime

5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime

Cat. No.: B11898168
M. Wt: 205.17 g/mol
InChI Key: MOASMPMCEFUTPH-YRNVUSSQSA-N
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Description

5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime: is a complex organic compound known for its unique chemical structure and properties This compound is part of the indeno-dioxole family, which is characterized by a fused ring system that includes both indene and dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxole derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It can act as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its oxime group is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid
  • 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-ol

Comparison: Compared to these similar compounds, 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime stands out due to the presence of the oxime group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in the synthesis of bioactive molecules and advanced materials.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

(6E)-6-hydroxyimino-5H-cyclopenta[f][1,3]benzodioxol-7-one

InChI

InChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7+

InChI Key

MOASMPMCEFUTPH-YRNVUSSQSA-N

Isomeric SMILES

C\1C2=CC3=C(C=C2C(=O)/C1=N/O)OCO3

Canonical SMILES

C1C2=CC3=C(C=C2C(=O)C1=NO)OCO3

Origin of Product

United States

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